molecular formula C18H18ClNO3 B7122065 N-[2-[(2-chloro-3-methoxyphenyl)methoxy]phenyl]cyclopropanecarboxamide

N-[2-[(2-chloro-3-methoxyphenyl)methoxy]phenyl]cyclopropanecarboxamide

Cat. No.: B7122065
M. Wt: 331.8 g/mol
InChI Key: ZFMXKLDEDQFWFR-UHFFFAOYSA-N
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Description

N-[2-[(2-chloro-3-methoxyphenyl)methoxy]phenyl]cyclopropanecarboxamide is an organic compound with a complex structure that includes a cyclopropane ring, a carboxamide group, and a substituted phenyl group

Properties

IUPAC Name

N-[2-[(2-chloro-3-methoxyphenyl)methoxy]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-22-16-8-4-5-13(17(16)19)11-23-15-7-3-2-6-14(15)20-18(21)12-9-10-12/h2-8,12H,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMXKLDEDQFWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)COC2=CC=CC=C2NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-chloro-3-methoxyphenyl)methoxy]phenyl]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-3-methoxybenzyl alcohol, which is then reacted with 2-methoxyphenyl isocyanate to form the intermediate product. This intermediate is further reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-chloro-3-methoxyphenyl)methoxy]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-[(2-chloro-3-methoxyphenyl)methoxy]phenyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[(2-chloro-3-methoxyphenyl)methoxy]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-methoxy-N-(3-methoxyphenyl)benzamide
  • 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethyl benzamide
  • Chloro(5-methoxy-2-[1-(4-methoxyphenyl)imino-N]ethylphenyl-C)(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]iridium

Uniqueness

N-[2-[(2-chloro-3-methoxyphenyl)methoxy]phenyl]cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and the combination of methoxy and chloro substituents. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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